2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine
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Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine” includes a pyrimidine ring attached to a piperidine ring via an oxygen atom. The piperidine ring is further substituted with an ethylsulfonyl group.Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives have been explored for their pharmacological properties, including anti-inflammatory, anticancer, antiviral, and antimicrobial activities. These compounds often serve as key building blocks in the design of new drugs due to their structural versatility and biological relevance. For instance, tetrahydropyrimidine derivatives have shown promising in vitro anti-inflammatory activity, highlighting the potential for pyrimidine-based compounds in developing treatments for inflammation-related conditions (Gondkar, Deshmukh, & Chaudhari, 2013).
Pyrimidine Scaffolds in Drug Discovery
The pyrimidine scaffold is a cornerstone in drug discovery efforts, especially in the search for new antiviral and anticancer agents. Recent patents and research highlight the ongoing interest in pyrimidine-based compounds for their therapeutic potential. These efforts underscore the diverse mechanisms through which pyrimidine derivatives can exert their effects, ranging from enzyme inhibition to modulation of cellular pathways relevant to disease processes (Kaur et al., 2014).
Pyrimidine in Organic Synthesis and Catalysis
Beyond their biomedical applications, pyrimidine derivatives are also significant in organic synthesis and catalysis. Their unique structural features enable the development of novel synthetic methodologies and catalysts, which are critical for advancing chemical research. The heterocyclic N-oxide motif, for example, demonstrates the utility of pyrimidine-related structures in creating complex molecular architectures and facilitating various chemical transformations (Li et al., 2019).
Mechanism of Action
Future Directions
The future directions in the field of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Moreover, the exploration of the chemistry and medicinal diversity of pyrimidine might pave the way to long-awaited discoveries in therapeutic medicine for future drug design .
properties
IUPAC Name |
2-(1-ethylsulfonylpiperidin-3-yl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-2-18(15,16)14-8-3-5-10(9-14)17-11-12-6-4-7-13-11/h4,6-7,10H,2-3,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRIIMGTIGKLMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)OC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine |
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